

An In-depth Technical Guide to (3,4,5-trimethoxyphenyl)methylhydrazine

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Compound of Interest

Compound Name: 3,4,5-Trimethoxy-benzyl-hydrazine

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IUPAC Name: 1-methyl-1-(3,4,5-trimethoxybenzyl)hydrazine

This technical guide provides a comprehensive overview of (3,4,5-trimethoxyphenyl)methylhydrazine, a hydrazine derivative with significant potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and known biological activities, with a focus on its role as a potential inhibitor of dihydrofolate reductase.

Physicochemical and Spectral Data

While experimentally determined data for (3,4,5-trimethoxyphenyl)methylhydrazine is limited in publicly available literature, the following table summarizes computed properties and data for structurally related compounds. This information is crucial for its characterization, purification, and analysis.



Property	Value/Description	Source
Molecular Formula	C11H18N2O3	PubChem
Molecular Weight	226.27 g/mol	PubChem
Appearance	Predicted to be a solid or oil	-
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO	-
¹ H NMR	Predicted chemical shifts would include signals for the methyl group, methylene protons, aromatic protons, and methoxy groups.	-
¹³ C NMR	Predicted signals would correspond to the methyl, methylene, aromatic, and methoxy carbons.	-
Mass Spectrometry	The molecular ion peak [M] ⁺ would be expected at m/z 226.27.	PubChem
IR Spectroscopy	Characteristic peaks would be expected for N-H, C-H (aliphatic and aromatic), C-O, and C=C (aromatic) stretching vibrations.	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (3,4,5-trimethoxyphenyl)methylhydrazine is not readily available in the peer-reviewed literature. However, a plausible and commonly employed synthetic route would involve the reaction of 3,4,5-trimethoxybenzyl chloride with methylhydrazine.



Proposed Synthesis of (3,4,5-trimethoxyphenyl)methylhydrazine:

A general procedure for the synthesis of similar benzyl hydrazine derivatives involves the nucleophilic substitution of a benzyl halide with a hydrazine.[1]

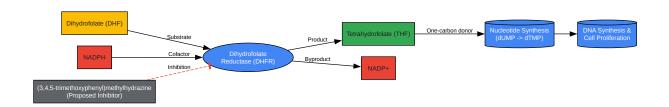
- Reaction: 3,4,5-trimethoxybenzyl chloride is reacted with an excess of methylhydrazine in a suitable solvent, such as ethanol or acetonitrile.
- Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid formed during the reaction.
- Temperature: The reaction is usually carried out at room temperature or with gentle heating to drive it to completion.
- Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

The (3,4,5-trimethoxyphenyl) moiety is a key pharmacophore in a number of biologically active compounds, including the well-known antibiotic trimethoprim. Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its inhibition disrupts DNA replication and cell growth. Given the structural similarity, it is hypothesized that (3,4,5-trimethoxyphenyl)methylhydrazine and its derivatives may also exhibit inhibitory activity against DHFR, making them potential antimicrobial and anticancer agents.

Dihydrofolate Reductase (DHFR) Inhibition Pathway:





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Caption: Proposed mechanism of action via inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Experimental Workflows

The following workflows outline common experimental procedures for the synthesis of derivatives and the evaluation of their biological activity.

Experimental Workflow: Synthesis of Schiff Base Derivatives

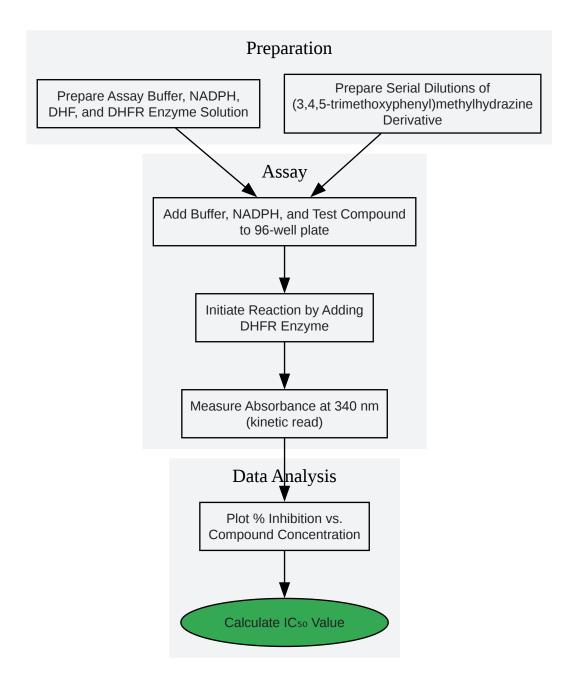


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Caption: A typical workflow for the synthesis and characterization of Schiff base derivatives.



Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay



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Caption: Workflow for determining the inhibitory activity against Dihydrofolate Reductase (DHFR).[2][3][4]



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References

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